molecular formula C18H25FO5 B3847001 Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate

Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate

Cat. No.: B3847001
M. Wt: 340.4 g/mol
InChI Key: BXIQGBFARXZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate is a chemical compound that belongs to the class of diethyl malonates It is characterized by the presence of a fluorophenoxy group attached to a pentyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate typically involves the reaction of diethyl malonate with 4-fluorophenol and a suitable alkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[5-(2-fluorophenoxy)pentyl]propanedioate
  • Diethyl 2-[5-(3-fluorophenoxy)pentyl]propanedioate

Uniqueness

Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate is unique due to the specific position of the fluorine atom on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIQGBFARXZDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.